molecular formula C20H25NO5S B12205399 3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid

3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid

Cat. No.: B12205399
M. Wt: 391.5 g/mol
InChI Key: JBIBJLXORQXJCF-UHFFFAOYSA-N
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Description

3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a benzenesulfonamido group attached to a benzoic acid core, with additional butoxy and propan-2-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzenesulfonamido Intermediate: This step involves the reaction of 4-butoxybenzenesulfonyl chloride with isopropylamine to form 4-butoxy-3-(propan-2-yl)benzenesulfonamide.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybenzoic acid: Similar structure but lacks the sulfonamido group.

    3-(Propan-2-yl)benzenesulfonamide: Contains the sulfonamido group but lacks the benzoic acid moiety.

    Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the butoxy and propan-2-yl groups, along with the sulfonamido and benzoic acid moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

3-[(4-butoxy-3-propan-2-ylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C20H25NO5S/c1-4-5-11-26-19-10-9-17(13-18(19)14(2)3)27(24,25)21-16-8-6-7-15(12-16)20(22)23/h6-10,12-14,21H,4-5,11H2,1-3H3,(H,22,23)

InChI Key

JBIBJLXORQXJCF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C(C)C

Origin of Product

United States

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